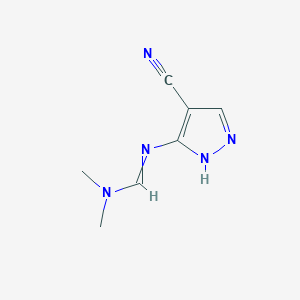![molecular formula C9H15N3O7 B11726272 3-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1H-pyrazole-5-carboxamide hydrate](/img/structure/B11726272.png)
3-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1H-pyrazole-5-carboxamide hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1H-pyrazole-5-carboxamide hydrate is a complex organic compound with significant potential in various scientific fields. This compound features a pyrazole ring, a sugar moiety, and multiple hydroxyl groups, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1H-pyrazole-5-carboxamide hydrate typically involves multi-step organic reactions. The process begins with the preparation of the sugar moiety, followed by the formation of the pyrazole ring. Key steps include:
Glycosylation: The sugar moiety is synthesized through glycosylation reactions, where a glycosyl donor reacts with an acceptor under acidic or basic conditions.
Pyrazole Formation: The pyrazole ring is formed through cyclization reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds.
Hydroxylation: Hydroxyl groups are introduced through oxidation reactions using reagents like osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key considerations include optimizing reaction conditions, ensuring high yield and purity, and minimizing by-products. Techniques such as chromatography and crystallization are employed for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where hydroxyl groups are converted to carbonyl groups using oxidizing agents like chromium trioxide or hydrogen peroxide.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where hydroxyl groups are replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, hydrogen peroxide, osmium tetroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis and materials science.
Biology
In biological research, the compound’s sugar moiety and hydroxyl groups make it a potential candidate for studying carbohydrate-protein interactions. It can be used in glycosylation studies and as a probe for investigating enzyme activities.
Medicine
The compound’s unique structure and functional groups make it a potential candidate for drug development. It can be explored for its pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry
In the industrial sector, the compound can be used in the synthesis of specialty chemicals, polymers, and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1H-pyrazole-5-carboxamide hydrate involves its interaction with specific molecular targets. The compound’s hydroxyl groups can form hydrogen bonds with proteins, influencing their structure and function. The pyrazole ring can interact with enzyme active sites, potentially inhibiting or modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-3-[(2R,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]-3,5,5-trimethylcyclohex-2-en-1-one
- (2R,3S,4S,5R,6S)-2-[[(2S,3R,4R)-3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(3,4,5-trimethoxyphenoxy)oxane-3,4,5-triol
Uniqueness
The uniqueness of 3-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1H-pyrazole-5-carboxamide hydrate lies in its specific combination of a pyrazole ring and a sugar moiety. This combination provides a unique set of chemical properties and biological activities, making it distinct from other similar compounds. Its multiple hydroxyl groups and potential for diverse chemical modifications further enhance its versatility in research and industrial applications.
Properties
Molecular Formula |
C9H15N3O7 |
|---|---|
Molecular Weight |
277.23 g/mol |
IUPAC Name |
3-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1H-pyrazole-5-carboxamide;hydrate |
InChI |
InChI=1S/C9H13N3O6.H2O/c10-9(17)4-6(15)3(11-12-4)8-7(16)5(14)2(1-13)18-8;/h2,5,7-8,13-16H,1H2,(H2,10,17)(H,11,12);1H2/t2-,5-,7-,8+;/m1./s1 |
InChI Key |
ZEFQOLMUZWDXKW-IENIAZJESA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)C2=NNC(=C2O)C(=O)N)O)O)O.O |
Canonical SMILES |
C(C1C(C(C(O1)C2=NNC(=C2O)C(=O)N)O)O)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


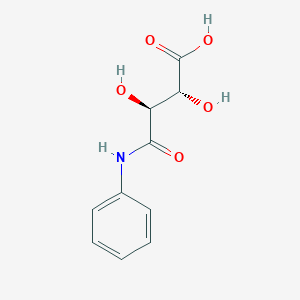
![3-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one](/img/structure/B11726204.png)
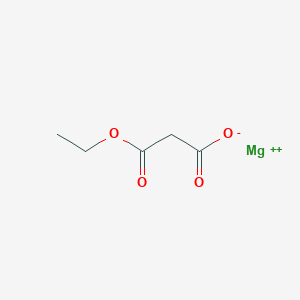
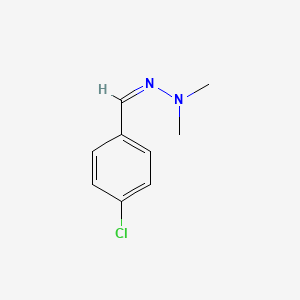
![1-{N'-[(1Z)-1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]hydrazinecarbonyl}-N-phenylformamide](/img/structure/B11726223.png)
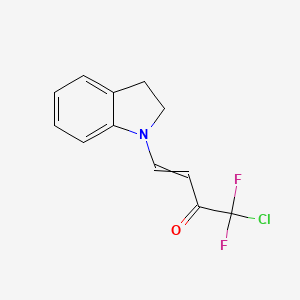
carbonyl}carbamate](/img/structure/B11726228.png)

![6-Methoxy-5-nitrobenzo[d]thiazol-2-amine](/img/structure/B11726239.png)
![1,1-Dimethyl-2-[1-(methylsulfanyl)-2-nitroethenyl]hydrazine](/img/structure/B11726248.png)
![N-[(E)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]benzamide](/img/structure/B11726249.png)
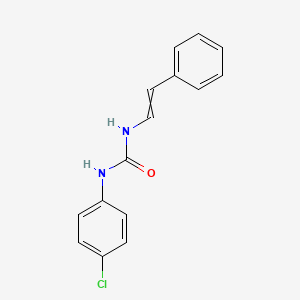
![(8R,9S,13S,14S,17S)-1,4,16,16,17-pentadeuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-2,3,17-triol](/img/structure/B11726252.png)
